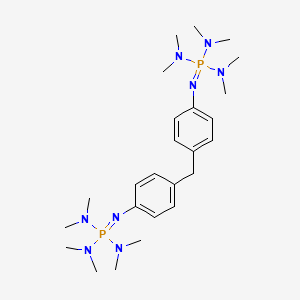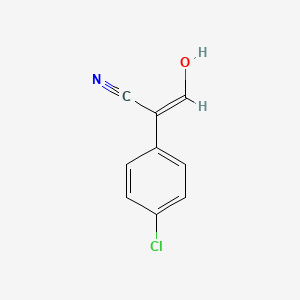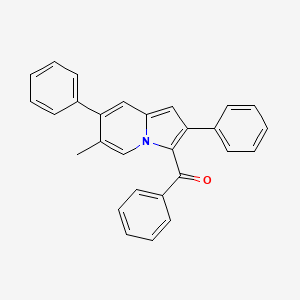![molecular formula C17H18O3 B4330844 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330844.png)
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone
Overview
Description
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indazole family of synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the human body. In
Scientific Research Applications
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. Researchers have used this compound to study the effects of synthetic cannabinoids on the brain, immune system, and other physiological systems.
Mechanism of Action
The mechanism of action of 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone involves the binding of the compound to the CB1 and CB2 receptors in the human body. This binding leads to the activation of these receptors, which then modulate various physiological processes. The exact mechanism of action of this compound is still being studied, but it is believed to be similar to other synthetic cannabinoids.
Biochemical and Physiological Effects:
1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone has been found to have potent psychoactive effects, similar to other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased appetite. The compound has also been found to have effects on various physiological systems, including the cardiovascular, respiratory, and immune systems. The long-term effects of this compound on the human body are still being studied, but it is believed that chronic use may lead to adverse health effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone in lab experiments is its potency. This compound has been found to be more potent than other synthetic cannabinoids, which allows researchers to use smaller doses in their experiments. However, one limitation of using this compound is its psychoactive effects. Researchers must take precautions to ensure that the compound is handled safely and that their experiments do not put themselves or others at risk.
Future Directions
There are many future directions for research on 1-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}ethanone. One area of research is the development of new synthetic cannabinoids with improved safety profiles. Another area of research is the study of the long-term effects of synthetic cannabinoids on the human body. Researchers are also interested in studying the effects of synthetic cannabinoids on various diseases and conditions, such as cancer, epilepsy, and chronic pain. Finally, researchers are interested in developing new methods for synthesizing synthetic cannabinoids that are more efficient and cost-effective.
properties
IUPAC Name |
1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-5-4-6-14(9-12)11-20-16-8-7-15(13(2)18)10-17(16)19-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNATEALHOXLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethanone, 1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(2-furylmethyl)-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330810.png)
![7-(1-adamantyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330815.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B4330824.png)
![1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone](/img/structure/B4330836.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330855.png)
![1-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethanone](/img/structure/B4330857.png)
![7-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B4330867.png)

![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)